molecular formula C23H26N4O4S2 B2633462 ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 896343-11-6

ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2633462
CAS No.: 896343-11-6
M. Wt: 486.61
InChI Key: ZZTWLJPUVZLZSN-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a structurally complex heterocyclic molecule featuring:

  • A pyrido[1,2-a][1,3,5]triazin-4-one core with a methyl substituent at position 9 and a thioether linkage.
  • A propanamido bridge connecting the triazine moiety to a cyclohepta[b]thiophene ring.
  • An ethyl carboxylate group at position 3 of the thiophene ring.

Properties

IUPAC Name

ethyl 2-[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S2/c1-4-31-21(29)17-15-10-6-5-7-11-16(15)33-20(17)25-19(28)14(3)32-22-24-18-13(2)9-8-12-27(18)23(30)26-22/h8-9,12,14H,4-7,10-11H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTWLJPUVZLZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C)SC3=NC(=O)N4C=CC=C(C4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on existing research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC13H15N3O3S
Molecular Weight279.31 g/mol
CAS Number306978-93-8
Boiling Point397.7 ± 44.0 °C (Predicted)
Density1.37 ± 0.1 g/cm³ (Predicted)
pKa-3.32 ± 0.40 (Predicted)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is hypothesized that the compound may modulate enzyme activities or receptor functions, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The pyrido[1,2-a][1,3,5]triazin core is known for its ability to inhibit bacterial growth through interference with nucleic acid synthesis and protein function.

Anticancer Potential

Studies have shown that derivatives of pyrido-triazine compounds possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-I and COX-II). This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins.

Case Studies

  • Anticancer Activity : A study published in ACS Omega demonstrated that certain triazine derivatives showed IC50 values in the nanomolar range against specific cancer cell lines, indicating potent anticancer effects (Eren et al., 2023) .
  • Antimicrobial Properties : Research highlighted in Chemical Book indicated that compounds with thiol groups exhibit enhanced antimicrobial activity against a range of pathogens (ChemicalBook) .
  • Anti-inflammatory Action : A recent review on COX inhibitors noted that several triazine-based compounds displayed significant selectivity for COX-II over COX-I, suggesting potential for reduced side effects compared to traditional NSAIDs (Chahal et al., 2023) .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Systems

Pyrido/Pyrimido-Triazin Derivatives
  • : Compounds like 4-aryl-2-thioxo-pyrimido[1,2-a][1,3,5]triazin-6-ones exhibit antibacterial activity due to their planar, electron-deficient triazine core, which may intercalate with bacterial DNA .
  • : Compound 28 (pyrido-thieno-pyrimido-triazepine) includes a triazepine ring instead of cycloheptathiophene, reducing conformational flexibility compared to the target compound .
Thieno-Fused Systems
  • : Thieno[2,3-b]pyridin-4-ones feature a thiophene-pyridine fusion, similar to the target’s cyclohepta[b]thiophene. However, the seven-membered cycloheptane ring in the target compound introduces steric bulk, which may hinder membrane permeability but enhance selectivity for larger binding pockets .

Substituent Effects

  • Thioether vs. Thioxo Groups: The target’s thioether linkage (C–S–C) differs from the thioxo (C=S) groups in .
  • Ethyl Carboxylate : This ester group is common in prodrug design (e.g., ), enhancing solubility compared to free carboxylic acids. For example, compound 28 () uses an ethyl ester to improve crystallinity (m.p. 214–217°C) .

Key Data Comparison

Property Target Compound Compound (Compound 28) (Compound 1l)
Molecular Weight ~550–600 (estimated) Not reported 450.51 g/mol Not reported
Melting Point Not reported Not reported 214–217°C 243–245°C
Bioactivity Unknown Antibacterial (MIC: 2–8 µg/mL) Not reported Not reported
Key Functional Groups Ethyl carboxylate, thioether Thioxo, aryl Ethyl ester, triazepine Cyano, nitroaryl

Spectral and Analytical Insights

  • IR/NMR : The target’s ester carbonyl (C=O, ~1,680 cm⁻¹) and thioether (C–S, ~700 cm⁻¹) would align with trends in .
  • MS : High-resolution mass spectrometry (HRMS), as used in , would be critical for confirming the target’s molecular formula .

Implications for Drug Design

    Q & A

    Basic: What are the most common synthetic routes for preparing this compound, and what experimental parameters influence yield?

    Answer:
    The compound is synthesized via multistep reactions involving cyclization, thioether formation, and amide coupling. Key steps include refluxing intermediates like N’-aminopyridine-2-carboximide with monoethyl oxalyl chloride in tetrahydrofuran (THF) under anhydrous conditions . Catalytic systems, such as ionic liquids (e.g., [TMDPH₂]²⁺[SO₄]²⁻), can enhance reaction efficiency by reducing reaction times and improving yields compared to thermal methods . Critical parameters include solvent polarity (e.g., ethanol/water mixtures), temperature control (0°C for acylations, reflux for cyclizations), and purification via column chromatography or recrystallization .

    Advanced: How can researchers resolve contradictions in structural characterization data (e.g., NMR vs. X-ray crystallography)?

    Answer:
    Discrepancies between spectral data and crystallographic results often arise from dynamic molecular behavior (e.g., tautomerism) or solvent interactions. For example, thioamide protons in NMR may appear broad due to slow exchange, while X-ray structures confirm static configurations . To resolve ambiguities:

    • Use variable-temperature NMR to probe conformational flexibility.
    • Perform DFT calculations to compare experimental and theoretical spectra .
    • Validate hydrogen bonding patterns via IR spectroscopy and crystallographic data .

    Advanced: What strategies are recommended for optimizing reaction conditions to minimize side products in triazole-pyridine hybrid synthesis?

    Answer:
    Side products (e.g., over-oxidized thioethers or dimerized intermediates) can be mitigated by:

    • Design of Experiments (DoE): Statistically optimize parameters like stoichiometry, temperature, and catalyst loading .
    • Flow chemistry: Continuous flow systems improve heat/mass transfer, reducing side reactions in exothermic steps (e.g., oxalyl chloride additions) .
    • In situ monitoring: Use HPLC-MS or ReactIR to track intermediate formation and adjust conditions dynamically .

    Basic: Which analytical techniques are essential for confirming the purity and identity of this compound?

    Answer:

    • High-resolution mass spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ or [M−H]⁻ ions) .
    • Multinuclear NMR (¹H, ¹³C, DEPT): Assign proton environments (e.g., cycloheptathiophene protons at δ 2.8–3.2 ppm) and carbonyl carbons .
    • X-ray crystallography: Resolve stereochemical ambiguities in the pyridotriazinone core .
    • Elemental analysis: Validate purity (>95%) .

    Advanced: What mechanistic insights explain the regioselectivity of the cyclization step in forming the pyrido[1,2-a][1,3,5]triazin-4-one moiety?

    Answer:
    The cyclization is guided by nucleophilic attack of the pyridine nitrogen on the electrophilic carbonyl carbon of oxalyl chloride. Regioselectivity is enforced by:

    • Steric effects: Bulky substituents (e.g., 9-methyl) direct attack to the less hindered position .
    • Electronic effects: Electron-withdrawing groups (e.g., 4-oxo) activate the carbonyl for nucleophilic addition .
    • Solvent polarity: Polar aprotic solvents (e.g., THF) stabilize transition states via dipole interactions .

    Basic: How should researchers handle hygroscopic intermediates during synthesis?

    Answer:
    Hygroscopic intermediates (e.g., ethyl 2-azido-thiophene carboxylates ) require:

    • Anhydrous conditions: Use Schlenk lines or gloveboxes for moisture-sensitive steps .
    • Drying agents: Add molecular sieves (3Å) to reaction mixtures .
    • Low-temperature workup: Quench reactions at 0°C to prevent hydrolysis .

    Advanced: What computational methods are suitable for predicting the reactivity of thioether-linked substituents in this compound?

    Answer:

    • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for S–C bonds to assess stability .
    • Molecular Dynamics (MD): Simulate solvent effects on thioether oxidation kinetics .
    • Docking studies: Predict interactions with biological targets (e.g., kinases) by modeling the thiophene-carboxylate moiety .

    Advanced: How can researchers address discrepancies in biological activity data across structurally analogous compounds?

    Answer:
    Contradictions in bioactivity often arise from subtle structural variations (e.g., cycloheptathiophene vs. cyclohexane rings ). Strategies include:

    • SAR studies: Systematically modify substituents (e.g., 9-methyl vs. 9-ethyl) and measure activity .
    • Metabolic stability assays: Compare hepatic microsome degradation rates to rule out pharmacokinetic confounders .
    • Crystal structure analysis: Identify key binding motifs (e.g., hydrogen bonds with the carboxylate group) .

    Basic: What safety precautions are critical when working with oxalyl chloride and other reactive intermediates?

    Answer:

    • Ventilation: Use fume hoods due to HCl gas release during acylations .
    • Personal protective equipment (PPE): Wear acid-resistant gloves and goggles.
    • Neutralization: Quench excess oxalyl chloride with 10% NaHCO₃ before disposal .

    Advanced: How can regioselectivity be controlled during substitution reactions at the pyrido[1,2-a][1,3,5]triazin-2-yl position?

    Answer:

    • Activating/Deactivating groups: Electron-donating groups (e.g., methyl) at position 9 direct electrophiles to the para position .
    • Catalytic directing groups: Use palladium catalysts with bidentate ligands to enforce ortho substitution .
    • Solvent polarity: Nonpolar solvents (e.g., toluene) favor kinetic control over thermodynamic outcomes .

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